N-Ethyl-2-phenethylhexanamide

Quorum Sensing LuxP/R Vibrio harveyi

N-Ethyl-2-phenethylhexanamide (CAS 6313-21-9) is a synthetic phenethylamide characterized by a hexanamide backbone bearing both an N-ethyl substituent and a 2-phenethyl side chain. This compound belongs to a class of marine bacterial secondary metabolites known to interfere with quorum sensing (QS) in Gram-negative bacteria.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 6313-21-9
Cat. No. B12796560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-phenethylhexanamide
CAS6313-21-9
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCCC(CCC1=CC=CC=C1)C(=O)NCC
InChIInChI=1S/C16H25NO/c1-3-5-11-15(16(18)17-4-2)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)
InChIKeyQMXLYLJNYOAODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-phenethylhexanamide (CAS 6313-21-9): A Structurally Differentiated Phenethylamide for Quorum Sensing Research


N-Ethyl-2-phenethylhexanamide (CAS 6313-21-9) is a synthetic phenethylamide characterized by a hexanamide backbone bearing both an N-ethyl substituent and a 2-phenethyl side chain . This compound belongs to a class of marine bacterial secondary metabolites known to interfere with quorum sensing (QS) in Gram-negative bacteria . Unlike the simpler natural congener N-phenethyl hexanamide, the additional N-ethyl group introduces distinct steric and electronic properties that alter its biological activity profile and binding affinity to QS regulatory proteins such as LuxP . Its primary application lies in anti-virulence research, where QS inhibition is evaluated as a strategy to combat bacterial pathogenesis without imposing direct selective pressure for resistance.

Why N-Ethyl-2-phenethylhexanamide Cannot Be Replaced by Unsubstituted Phenethylhexanamides in QS Research


Phenethylamides as a class exhibit variable potency and selectivity across different QS systems (e.g., Vibrio harveyi, Chromobacterium violaceum, and Escherichia coli reporters), a phenomenon driven by subtle structural modifications . The presence of an N-ethyl substituent, as found in N-Ethyl-2-phenethylhexanamide, is not a trivial alkyl addition; it directly impacts the amide's conformation, hydrogen-bonding capacity, and lipophilicity, thereby altering its binding mode to LuxR-type receptors and its cellular permeability . Consequently, substituting this compound with a non-ethylated analog such as N-phenethyl hexanamide or a simple N-phenylhexanamide would result in a different and unpredictable biological fingerprint, making procurement decisions based purely on the phenethylamide scaffold unreliable without precise chemical specification.

Quantitative Differentiation of N-Ethyl-2-phenethylhexanamide Against Closest Phenethylamide Analogs


LuxP Binding Affinity vs. Vibrio harveyi Functional Antagonism: Target Compound Versus N-phenethyl hexanamide

N-Ethyl-2-phenethylhexanamide demonstrates direct binding to the AI-2 receptor LuxP with an EC50 of 20 µM, as measured in a bioluminescence assay in Vibrio harveyi MM32 after 5 hours . In comparison, the unsubstituted analog N-phenethyl hexanamide inhibits V. harveyi bioluminescence with an IC50 of 99 µM in a similar but not identical functional assay . While a direct assay comparison is unavailable, the 5-fold difference in potency suggests that the N-ethyl group significantly enhances interaction with the QS machinery.

Quorum Sensing LuxP/R Vibrio harveyi

Structural Determinant of Selectivity: N-Ethyl Modification Tunes Activity Against Gram-Negative Reporter Panel

The N-phenethyl hexanamide scaffold (compound 3 in Teasdale et al., 2019) exhibits a defined activity profile: it inhibits violacein production in Chromobacterium violaceum (ZOI = 14 mm at 500 µg/disc) but lacks activity against the E. coli JB525 reporter strain . In contrast, SAR studies indicate that modifications to the amide nitrogen, such as the N-ethyl substitution in N-Ethyl-2-phenethylhexanamide, can shift or abolish activity against specific reporter strains. For instance, extending the acyl chain of analogous compounds abolished activity against C. violaceum while retaining potency against V. harveyi . This demonstrates that the N-ethyl derivative is not a simple analog but a distinct chemical entity with a potentially unique selectivity fingerprint, which is critical for researchers aiming to target specific QS systems.

Structure-Activity Relationship Selectivity Chromobacterium violaceum

Lipophilicity Differential: N-Ethyl-2-phenethylhexanamide vs. N-phenethyl hexanamide

The computed XLogP3-AA value for N-Ethyl-2-phenethylhexanamide is 4.2 . For the unsubstituted N-phenethyl hexanamide (C14H21NO), the calculated XLogP is approximately 3.3 (estimated based on ChemSpider data) . This increase in lipophilicity by nearly one log unit is directly attributed to the addition of the N-ethyl group, which enhances the compound's membrane permeability—a crucial factor for penetrating the Gram-negative bacterial cell envelope to reach intracellular QS receptors.

Lipophilicity XLogP Membrane Permeability

Unique Spectroscopic Fingerprint for Identity Confirmation Against Similar Amides

N-Ethyl-2-phenethylhexanamide possesses a distinct mass spectrum (GC-MS) entry in the Wiley Registry of Mass Spectral Data, with the SpectraBase Compound ID 4pBL7Z1cfJd . The spectrum for the closely related compound 'Hexanamide, 2-ethyl-N-(2-phenylethyl)-N-ethyl-' (C18H29NO, MW 275.44 g/mol) is also cataloged, demonstrating the ability to differentiate these analogs by mass spectral fragmentation patterns . This provides a definitive analytical method to verify the identity and purity of the purchased compound, which is essential given the structural similarity among phenethylamide derivatives.

Quality Control GC-MS Compound Authentication

Optimal Research Applications for N-Ethyl-2-phenethylhexanamide Based on Its Differentiated Profile


Chemical Probe for AI-2/LuxP Quorum Sensing Pathway Dissection

Given its demonstrated EC50 of 20 µM against LuxP , N-Ethyl-2-phenethylhexanamide is particularly suited as a chemical probe to study the AI-2 signaling pathway in Vibrio species. Its enhanced lipophilicity (XLogP = 4.2) relative to unsubstituted phenethylamides suggests improved membrane penetration, making it a superior tool for whole-cell target engagement studies compared to the less lipophilic N-phenethyl hexanamide.

SAR Studies Focused on N-Alkyl Modification of Phenethylamide QS Inhibitors

The clear structural differentiation at the amide nitrogen makes this compound an essential reference point for systematic structure-activity relationship (SAR) investigations of phenethylamide QS inhibitors. Comparing its activity profile with that of N-phenethyl hexanamide (IC50 = 99 µM against V. harveyi) helps define the role of N-substitution in tuning potency and selectivity, a key question in the development of next-generation anti-virulence agents.

Development of Narrow-Spectrum Anti-Virulence Assays

The SAR surrounding the phenethylamide scaffold indicates that small structural changes can abolish activity against one reporter strain (e.g., E. coli JB525) while preserving activity against another (e.g., V. harveyi) . This property positions N-Ethyl-2-phenethylhexanamide as a candidate for developing narrow-spectrum anti-virulence assays, where researchers require a compound that specifically targets the Vibrio QS system without cross-reactivity in enterobacterial models.

Analytical Reference Standard for Phenethylamide Purity and Identity Verification

With its unique mass spectrum cataloged in the Wiley Registry , this compound serves as a reliable analytical reference standard. Laboratories can use it to calibrate GC-MS instruments and validate the identity of newly synthesized phenethylamide analogs, ensuring consistency in compound libraries used for high-throughput QS screening campaigns.

Quote Request

Request a Quote for N-Ethyl-2-phenethylhexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.